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Compound of Interest

Compound Name: 3-Formylphenoxyacetic acid

Cat. No.: B1268867 Get Quote

CAS Number: 37748-09-7

IUPAC Name: 2-(3-formylphenoxy)acetic acid

This technical guide provides an in-depth overview of 3-Formylphenoxyacetic acid, a

molecule of interest in medicinal chemistry and drug development. This document details its

physicochemical properties, a representative synthesis protocol, and potential biological

activities, with a focus on its role as a scaffold for novel therapeutic agents. The information is

tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data
3-Formylphenoxyacetic acid is an organic compound featuring a phenoxyacetic acid moiety

substituted with a formyl group at the meta position of the benzene ring. This substitution

pattern provides a unique scaffold for the synthesis of a variety of derivatives with potential

pharmacological activities.
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Property Value Source

Molecular Formula C₉H₈O₄ --INVALID-LINK--

Molecular Weight 180.157 g/mol --INVALID-LINK--

Density 1.3±0.1 g/cm³ --INVALID-LINK--

Boiling Point 363.3±17.0 °C at 760 mmHg --INVALID-LINK--

Flash Point 150.8±14.4 °C --INVALID-LINK--

LogP 0.85 --INVALID-LINK--

SMILES
C1=CC(=CC(=C1)OCC(=O)O)

C=O
--INVALID-LINK--

InChI

InChI=1S/C9H8O4/c10-5-7-2-

1-3-8(4-7)13-6-9(11)12/h1-

5H,6H2,(H,11,12)

--INVALID-LINK--

Experimental Protocols
Representative Synthesis of Formylphenoxyacetic Acids
The synthesis of formylphenoxyacetic acids can be achieved through a two-step process

involving the alkylation of a hydroxybenzaldehyde with a bromoacetate ester, followed by

hydrolysis of the resulting ester. The following is a general procedure adapted from the

synthesis of the ortho-isomer, which can be applied to the synthesis of 3-formylphenoxyacetic
acid using 3-hydroxybenzaldehyde as the starting material.[1][2]

Step 1: Synthesis of the Ester Intermediate

A mixture of the corresponding hydroxybenzaldehyde (10 mmol), a bromoacetate ester (e.g.,

methyl bromoacetate, 13 mmol), and potassium carbonate (K₂CO₃, 20 mmol) in freshly

distilled dimethylformamide (DMF, 50 mL) is heated at 80 °C for 4 hours.[1]

After cooling to room temperature, ethyl acetate (EtOAc, 200 mL) is added to the reaction

mixture.
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The organic layer is washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate

(Na₂SO₄), and the solvent is removed in vacuo.

The crude ester can be purified by flash chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

The crude ester is dissolved in a mixture of acetic acid (25 mL), water (20 mL), and sulfuric

acid (H₂SO₄, 7.5 mL).

The resulting mixture is refluxed for 4 hours.

After cooling to room temperature, the solution is diluted with brine (200 mL) and extracted

with dichloromethane (CH₂Cl₂, 3 x 100 mL).

The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is

evaporated to yield the crude formylphenoxyacetic acid, which can be further purified by

recrystallization.
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Synthesis Workflow
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Click to download full resolution via product page

A representative workflow for the synthesis of 3-Formylphenoxyacetic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1268867?utm_src=pdf-body-img
https://www.benchchem.com/product/b1268867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Susceptibility Testing: Broth Microdilution
Method
Phenoxyacetic acid derivatives have been reported to exhibit antimicrobial properties. The

Minimum Inhibitory Concentration (MIC) of 3-Formylphenoxyacetic acid against various

bacterial strains can be determined using the broth microdilution method.[3][4][5][6][7]

Preparation of the Test Compound: A stock solution of 3-Formylphenoxyacetic acid is

prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter

plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the

inoculum is prepared by adjusting the turbidity of the bacterial suspension to a 0.5

McFarland standard, which is then further diluted to achieve a final concentration of

approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

Inoculation and Incubation: Each well containing the serially diluted compound is inoculated

with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-

24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.
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MIC Determination Workflow
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Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Potential Biological Activities and Signaling
Pathways
Derivatives of phenoxyacetic acid have garnered attention for their diverse biological activities,

including their potential as Free Fatty Acid Receptor 1 (FFA1) agonists. FFA1, also known as

GPR40, is a G-protein coupled receptor that is a promising target for the treatment of type 2

diabetes.

FFA1 Receptor Signaling Pathway
Activation of FFA1 by an agonist, such as a derivative of 3-Formylphenoxyacetic acid,

initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion
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(GSIS).[8][9][10][11][12] The primary signaling pathway involves the coupling of FFA1 to the Gq

protein.

Ligand Binding and Gq Protein Activation: The agonist binds to the FFA1 receptor, inducing a

conformational change that activates the associated Gq protein.

PLC Activation and IP₃/DAG Production: The activated Gαq subunit stimulates

phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic

reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased

intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).

Enhanced Insulin Secretion: The rise in intracellular Ca²⁺ and the activation of PKC are key

events that potentiate the exocytosis of insulin-containing granules from pancreatic β-cells,

but only in the presence of elevated glucose levels.

In some cellular contexts, FFA1 can also couple to Gs proteins, leading to the activation of

adenylyl cyclase, an increase in cyclic AMP (cAMP), and further potentiation of insulin

secretion.
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The Gq-mediated signaling pathway of the FFA1 receptor.

Conclusion
3-Formylphenoxyacetic acid represents a versatile chemical scaffold with significant potential

for the development of novel therapeutic agents. Its physicochemical properties and

amenability to chemical modification make it an attractive starting point for the synthesis of

compound libraries for screening against various biological targets. The detailed experimental

protocols and an understanding of the potential signaling pathways, such as the FFA1 receptor

cascade, provide a solid foundation for researchers and drug development professionals to

explore the therapeutic possibilities of 3-formylphenoxyacetic acid and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Formylphenoxyacetic Acid: A Technical Overview for
Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268867#3-formylphenoxyacetic-acid-cas-number-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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